molecular formula C23H23F3N4O2 B11133541 3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone

3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone

Cat. No.: B11133541
M. Wt: 444.4 g/mol
InChI Key: IOWCWVHHONJEQD-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone is a complex organic compound that features an indole core, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl group at the 3-position. The piperazine ring is then attached to the indole core, and finally, the trifluoromethyl-substituted pyridine ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, onto the indole or pyridine rings.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it could inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetyl-1H-indol-1-yl)propanoic acid: This compound shares the indole core and acetyl group but lacks the piperazine and trifluoromethyl-substituted pyridine rings.

    7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound features a similar indole core and trifluoromethyl-substituted aromatic ring but differs in its overall structure and functional groups.

Uniqueness

3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone is unique due to its combination of an indole core, a piperazine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23F3N4O2

Molecular Weight

444.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H23F3N4O2/c1-16(31)19-15-30(20-5-3-2-4-18(19)20)9-8-22(32)29-12-10-28(11-13-29)21-7-6-17(14-27-21)23(24,25)26/h2-7,14-15H,8-13H2,1H3

InChI Key

IOWCWVHHONJEQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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